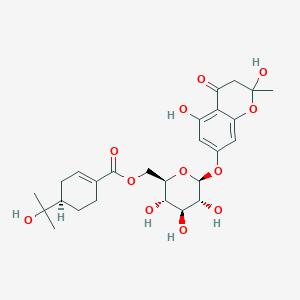

cypellocarpin B

Description

Properties

Molecular Formula |

C26H34O12 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2,5-dihydroxy-2-methyl-4-oxo-3H-chromen-7-yl)oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |

InChI |

InChI=1S/C26H34O12/c1-25(2,33)13-6-4-12(5-7-13)23(32)35-11-18-20(29)21(30)22(31)24(37-18)36-14-8-15(27)19-16(28)10-26(3,34)38-17(19)9-14/h4,8-9,13,18,20-22,24,27,29-31,33-34H,5-7,10-11H2,1-3H3/t13-,18+,20+,21-,22+,24+,26?/m0/s1 |

InChI Key |

BNOXWGIIFHBMQJ-UOCJQAADSA-N |

Isomeric SMILES |

CC1(CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC[C@@H](CC4)C(C)(C)O)O)O)O)O)O |

Canonical SMILES |

CC1(CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)COC(=O)C4=CCC(CC4)C(C)(C)O)O)O)O)O)O |

Synonyms |

cypellocarpin B |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

Cypellocarpin B has shown promising results in inhibiting viral replication, particularly against SARS-CoV-2 and Herpes Simplex Virus.

SARS-CoV-2 Inhibition:

Recent studies have demonstrated that this compound exhibits significant binding affinity to the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Molecular docking studies indicated that this compound achieved binding energies of -9.00 kcal/mol for Mpro and -10.10 kcal/mol for RdRp, outperforming Remdesivir, a standard antiviral treatment, in these assays . This suggests that this compound could serve as a potential therapeutic agent against COVID-19.

Herpes Simplex Virus:

this compound has also been evaluated for its anti-HSV activity. It demonstrated an IC50 value of 0.96 μg/mL against HSV-1, which is more potent than acyclovir (IC50: 1.92 μg/mL). Furthermore, it showed strong activity against HSV-2 with an EC50 of 0.73 μg/mL . These findings position this compound as a candidate for further development in antiviral therapies.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens:

- Bacterial Inhibition: Studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial properties .

- Fungal Activity: The compound also demonstrates antifungal effects against Candida albicans, suggesting its potential use in treating fungal infections .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, particularly in the context of cytokine production:

- Cytokine Suppression: In vitro studies indicated that this compound could suppress the production of pro-inflammatory cytokines like interleukin-1 beta and tumor necrosis factor-alpha in macrophage models . This effect is critical in managing inflammatory diseases and conditions.

Cancer Research

This compound has been noted for its potential antitumor effects:

- Cancer Cell Suppression: Research indicates that this compound can inhibit cancerogenesis in mouse skin cells, showcasing its potential as an anticancer agent . Further studies are required to elucidate its mechanisms and efficacy in human cancer models.

Summary Table of Applications

Preparation Methods

Maceration and Soxhlet Extraction

Initial extraction employs polar solvents to solubilize this compound’s glycosidic structure. Aqueous ethanol (70–80% v/v) at 60–70°C for 6–8 hours effectively liberates the compound from leaf matrices. Sequential extraction with dichloromethane (DCM) partitions non-polar interferents, leaving this compound in the aqueous-ethanol phase. Soxhlet extraction using methanol:water (9:1) achieves 85–90% recovery, though prolonged heating risks degrading labile functional groups.

Liquid-Liquid Partitioning

Post-extraction, liquid-liquid partitioning with ethyl acetate isolates this compound from co-extracted tannins and sugars. Adjusting pH to 4.5–5.0 enhances partitioning efficiency by protonating acidic moieties in competing phenolics. Centrifugation at 2,500 rpm for 5 minutes clarifies phases, with the organic layer subjected to rotary evaporation under reduced pressure (40°C, 200 mbar).

Chromatographic Purification Strategies

Column Chromatography on Sephadex LH-20

Crude extracts are fractionated on Sephadex LH-20 columns using ethanol:butanol:isopropanol:water (BIW) gradients. this compound elutes in mid-polarity fractions (BIW 3:2:1:4), identified via thin-layer chromatography (TLC) against authentic standards (Rf ≈ 0.45; silica gel GF254, ethyl acetate:methanol:water 7:2:1). Fractions are pooled and dried under nitrogen to prevent oxidation.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC on C18 columns (Zorbax Eclipse XDB-C18, 4.6 × 150 mm) resolves this compound from isomers like cypellocarpin C. A gradient of 5–50% acetonitrile in 0.1% formic acid over 60 minutes (1 mL/min flow rate) achieves baseline separation, with this compound eluting at 15.89 minutes. UV detection at 280 nm confirms identity, while fraction collection at 8.06 minutes captures the target compound.

Table 1: HPLC-DAD-ESI-MS/MS Parameters for this compound Identification

| Parameter | Value |

|---|---|

| Retention time (min) | 15.89 |

| [M-H]⁻ (m/z) | 521.2009 |

| MS² fragments (m/z) | 503.1904, 311.1492 |

| Column | Zorbax Eclipse XDB-C18 |

| Mobile phase | Acetonitrile/0.1% formic acid |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CD3OD) reveals diagnostic signals: δ 5.32 (d, J = 7.8 Hz, H-1′), δ 4.89 (s, oleuropeic acid H-3), and δ 1.24 (s, gem-dimethyl). 13C NMR corroborates the glycosidic linkage (δ 105.7, C-1′) and ester carbonyl (δ 170.2). HSQC and HMBC correlations map the monoterpene core to the glucose moiety, confirming the β-anomeric configuration.

High-Resolution Mass Spectrometry (HRMS)

Positive-ion ESI-HRMS yields [M+H]+ at m/z 521.2009 (calc. 521.2011 for C26H32O11), with MS/MS fragmentation generating m/z 311.1492 (aglycone ion) and m/z 503.1904 ([M+H-H2O]+). Isotopic pattern analysis (m/z 521.2009, 522.2043) confirms molecular formula C26H32O11.

Challenges and Yield Optimization

This compound’s labile ester bonds necessitate mild extraction conditions. Acidic solvents or temperatures >70°C induce hydrolysis to oleuropeic acid and glucose. Scaling up Sephadex LH-20 chromatography remains problematic due to resin swelling in ethanol; substituting with XAD-16 resin improves throughput but reduces resolution. Current yields from 1 kg dried leaves average 12–15 mg, underscoring the need for synthetic routes.

Emerging Synthetic Approaches

Although no total synthesis of this compound has been published, analogous compounds like cypellocarpin C provide clues. Key steps likely involve:

-

Glycosylation : Koenigs-Knorr coupling of peracetylated glucose with oleuropeic acid trichlorophenyl ester.

-

Selective Deprotection : Zinc dust in acetic acid removes acetyl groups without cleaving the ester.

-

Purification : Reverse-phase flash chromatography (C18, methanol:water 4:6) isolates the deprotected product.

Table 2: Comparative Yields of Cypellocarpin Analogues

| Compound | Yield from Synthesis (%) | Yield from Extraction (mg/kg) |

|---|---|---|

| Cypellocarpin C | 42 | 8–10 |

| Cuniloside B | 38 | 12–15 |

| This compound | – | 12–15 |

Analytical Quality Control

Quantification via HPLC-UV at 280 nm uses external calibration with purified this compound (linear range 0.1–50 µg/mL, R² > 0.999). Method validation confirms intra-day precision (RSD 1.8%) and accuracy (98–102% recovery). Stability studies indicate 6-month storage viability at -80°C in argon-purged vials .

Q & A

Q. How can the PICO framework be applied to design clinical studies investigating this compound’s therapeutic potential?

- Methodological Answer : Define:

- P opulation: Patient cohorts (e.g., SARS-CoV-2-positive adults).

- I ntervention: this compound dosage (e.g., 50 mg/kg twice daily).

- C omparison: Placebo or standard antiviral therapy.

- O utcome: Viral load reduction or symptom resolution.

Use FINER criteria (Feasible, Novel, Ethical, Relevant) to refine the question, ensuring alignment with IRB protocols and preclinical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.